molecular formula C17H12O4 B12534437 6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid CAS No. 670269-65-5

6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid

Cat. No.: B12534437
CAS No.: 670269-65-5
M. Wt: 280.27 g/mol
InChI Key: NKENKYITGJFGQG-UHFFFAOYSA-N
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Description

6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two prop-2-yn-1-yloxy groups attached to the naphthalene ring at positions 6 and 7, and a carboxylic acid group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene-1,6,7-triol as the starting material.

    Alkylation: The hydroxyl groups at positions 6 and 7 of the naphthalene ring are alkylated using propargyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at position 1 of the naphthalene ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The prop-2-yn-1-yloxy groups can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carboxylic acid groups.

    Substitution: Substituted derivatives with various functional groups replacing the prop-2-yn-1-yloxy groups.

Scientific Research Applications

6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s prop-2-yn-1-yloxy groups can undergo chemical reactions with biological molecules, leading to the formation of covalent bonds and modulation of biological activities. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydroxy-1-naphthoic acid: Similar structure but with hydroxyl groups instead of prop-2-yn-1-yloxy groups.

    6,7-Dimethoxy-1-naphthoic acid: Similar structure but with methoxy groups instead of prop-2-yn-1-yloxy groups.

    6,7-Bis(methoxyethoxy)naphthalene-1-carboxylic acid: Similar structure but with methoxyethoxy groups instead of prop-2-yn-1-yloxy groups.

Uniqueness

6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid is unique due to the presence of prop-2-yn-1-yloxy groups, which impart distinct reactivity and potential applications compared to other similar compounds. The combination of these groups with the naphthalene core and carboxylic acid functionality makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

670269-65-5

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

6,7-bis(prop-2-ynoxy)naphthalene-1-carboxylic acid

InChI

InChI=1S/C17H12O4/c1-3-8-20-15-10-12-6-5-7-13(17(18)19)14(12)11-16(15)21-9-4-2/h1-2,5-7,10-11H,8-9H2,(H,18,19)

InChI Key

NKENKYITGJFGQG-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C2C(=C1)C=CC=C2C(=O)O)OCC#C

Origin of Product

United States

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